molecular formula C13H18ClNO B2440484 (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine CAS No. 1268723-29-0

(2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine

Cat. No.: B2440484
CAS No.: 1268723-29-0
M. Wt: 239.74
InChI Key: KLPHSXVQSDRPPX-JOYOIKCWSA-N
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Description

(2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine, also known in research contexts as radafaxine or (S,S)-hydroxybupropion, is a chemical compound of significant interest in neuropharmacology . It is a potent major metabolite of the antidepressant and smoking cessation aid bupropion and was previously developed as a novel norepinephrine-dopamine reuptake inhibitor (NDRI) . Its primary research value lies in its distinct pharmacological profile; studies indicate it possesses approximately 70% of the efficacy of bupropion in blocking dopamine reuptake but is nearly four times more potent in blocking norepinephrine reuptake . This relatively selective action on the norepinephrine transporter makes it a valuable tool for investigating the roles of these monoamine systems in conditions such as major depressive disorder, neuropathic pain, and fatigue . The compound has been investigated for a range of potential therapeutic applications, including restless legs syndrome, bipolar disorder, fibromyalgia, and obesity, providing a broad scope for research exploration . Chemically, it is a morpholine derivative with the molecular formula C13H18ClNO2 and a molar mass of 255.74 g·mol⁻¹ . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9-12(16-8-13(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,12,15H,8H2,1-3H3/t9-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPHSXVQSDRPPX-JOYOIKCWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(N1)(C)C)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OCC(N1)(C)C)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Morpholine Ring Formation via Cyclization Reactions

The morpholine core of (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine is typically constructed through cyclization reactions. A foundational method involves the condensation of 3-chlorophenyl glycidyl ether with methylamine derivatives under acidic conditions. For example, Carroll et al. demonstrated that treating 2-amino-1-(3-chlorophenyl)propan-1-ol with trimethyl orthoacetate in the presence of sulfuric acid yields a morpholine intermediate, which is subsequently methylated at the 3,5,5-positions using iodomethane. This method, however, often produces racemic mixtures, necessitating chiral resolution techniques.

Alkylation and Functional Group Interconversion

Alkylation of preformed morpholine precursors provides a pathway to introduce methyl groups at specific positions. In one protocol, 2-(3-chlorophenyl)morpholine is reacted with methyl iodide in the presence of potassium carbonate, achieving sequential methylation at the 3- and 5-positions. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, yielding the trimethylated product with 65–70% efficiency. Steric hindrance at the 5-position often necessitates excess methylating agents, which complicates purification.

Stereoselective Synthesis

Chiral Pool Synthesis Using Garner’s Aldehyde

Stereochemical control is critical for accessing the (2S,3S) configuration. A stereoselective route reported by Kyushu University researchers employs Garner’s aldehyde as a chiral starting material. The aldehyde undergoes a stereospecific Henry reaction with 3-chlorophenylnitromethane, followed by reductive cyclization using hydrogen gas over a palladium catalyst. This method achieves a diastereomeric excess (d.e.) of 92% for the (2S,3S)-isomer, with the final step involving methylation using dimethyl sulfate.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of enamine intermediates offers a high-yielding route to the target compound. For instance, a prochiral enamine derived from 3-chlorobenzaldehyde and (R)-tert-butylsulfinamide undergoes hydrogenation in the presence of a chiral iridium catalyst (e.g., [Ir(COD)Cl]₂ with (R)-Segphos). This step establishes the 2S configuration with 98% enantiomeric excess (e.e.), followed by methyl group installation via alkylation.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for accelerating key steps in the synthesis. A protocol from Ambeed illustrates the use of microwaves to enhance the nucleophilic substitution between 2-amino-6-fluoropyridine and (S)-2-methylmorpholine. Under microwave conditions (205°C, 30 minutes), the reaction achieves a 74% yield of the intermediate, which is subsequently functionalized with a 3-chlorophenyl group via Suzuki-Miyaura coupling. This method reduces reaction times from hours to minutes while maintaining stereochemical integrity.

Purification and Characterization

Chiral Resolution Techniques

Racemic mixtures obtained from non-stereoselective routes require resolution using chiral stationary-phase HPLC. A published method employs a Chiralpak IA column with a hexane:isopropanol (80:20) mobile phase, achieving baseline separation of the (2S,3S)- and (2R,3R)-enantiomers. The target isomer is isolated with >99% e.e., as confirmed by optical rotation measurements ([α]D²⁵ = +34.2° (c = 1.0, CHCl₃)).

Structural Confirmation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for structural validation. Key NMR signals for this compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.3 Hz, 3H, CH₃), 2.51 (dd, J = 12.5, 10.4 Hz, 1H, morpholine-H), 3.61–3.76 (m, 2H, OCH₂), 7.27–7.33 (m, 1H, aryl-H).
  • ¹³C NMR: δ 22.1 (CH₃), 56.8 (morpholine-C), 126.5–134.2 (aryl-C), 148.9 (C-Cl).

Comparative Analysis of Synthetic Routes

Method Yield e.e. (%) Key Advantage Limitation
Classical Alkylation 65–70% <50 Simple reagents Low stereocontrol
Chiral Pool Synthesis 58% 92 High d.e. Multi-step process
Asymmetric Hydrogenation 85% 98 Excellent e.e. Expensive catalysts
Microwave-Assisted 74% 99 Rapid reaction kinetics Specialized equipment required

Chemical Reactions Analysis

Key Steps

  • Reduction of Hydroxymorpholine Precursors :
    Sodium borohydride (NaBH₄) reduces keto intermediates (e.g., 2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-one) to diastereomeric diols. Cyclization using sulfuric acid in methylene chloride yields the morpholine ring structure, favoring the thermodynamically stable trans isomer .

  • N-Alkylation :
    Reductive alkylation with aldehydes (e.g., acetaldehyde, propionaldehyde) and sodium triacetoxyborohydride introduces alkyl groups at the nitrogen position. For example:

    • N-Methylation : Methyl iodide in dimethylformamide at 70°C produces N-methyl derivatives .

Stereochemical Control

The compound’s (2S,3S) configuration is critical for its biological activity. Key stereochemical reactions include:

  • Cyclization : The reaction forms a benzylic cation intermediate, trapped by the primary alcohol to yield the trans-configured morpholine ring. Optical activity is controlled by the methyl group alpha to the nitrogen .

  • Chiral Resolution : Enzymatic or chromatographic methods separate enantiomers, with (2S,3S)-isomers showing superior potency in vitro compared to (2R,3R)-counterparts .

Pharmacological Interactions

The compound interacts with neurotransmitter systems via:

  • Monoamine Transporter Inhibition :

    CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
    (2S,3S)-isomer220 ± 60100 ± 30387 ± 140
    (2R,3R)-isomer1600 ± 2701200 ± 300>100,000
  • Nicotinic Acetylcholine Receptor (nAChR) Antagonism :
    Inhibits α3β4*-nAChR (IC₅₀ = 3.3 µM) with 6.5-fold selectivity over α4β2 subtypes .

Derivatization Reactions

Modifications to the morpholine scaffold enhance pharmacological properties:

  • Aryl Substitution :
    Replacement of the 3-chloro group with bromo or fluoro groups alters uptake inhibition potency (e.g., bromo substitution increases DAT affinity 5-fold) .

  • 3-Alkyl Extension :
    Propyl or ethyl groups at the 3-position improve DA uptake inhibition (IC₅₀ = 6–23 nM) .

Stability and Degradation

  • Oxidative Stability : The morpholine ring resists oxidation under physiological conditions due to steric hindrance from the 3,5,5-trimethyl groups .

  • Hydrolysis : Acidic conditions cleave the morpholine ring, yielding chlorophenylpropanolamine derivatives .

Comparative Reactivity

Reaction TypeReagents/ConditionsOutcome
Reductive AlkylationAldehydes, NaBH(OAc)₃N-Alkylated derivatives (e.g., 5e , 5f )
CyclizationH₂SO₄, CH₂Cl₂trans-Morpholine ring formation
Stereoselective ReductionNaBH₄, (S)- or (R)-configured precursorsEnantiomer-specific diol intermediates

Mechanistic Insights

  • Transmetalation : In Pd-catalyzed coupling analogs, transmetalation with Sn or Li amides facilitates C–N bond formation, critical for synthesizing aryl amine derivatives .

  • Radical Intermediates : Absence of stereochemical scrambling in oxidation reactions suggests non-radical pathways for hydroxylation .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C13H18ClNC_{13}H_{18}ClN and a molecular weight of approximately 255.74 g/mol. Its structure features a morpholine ring with two chiral centers, which contributes to its stereochemical complexity. The presence of a chlorophenyl group and multiple methyl substituents influences its reactivity and biological interactions.

Chemistry

In synthetic organic chemistry, (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation : The compound can be oxidized to form oxides or other derivatives.
  • Reduction : It can undergo reduction reactions using agents like sodium borohydride.
  • Substitution : The chlorophenyl group is reactive in nucleophilic substitution reactions.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionCommon Reagents
OxidationForms oxides or oxidized derivativesPotassium permanganate
ReductionConverts to reduced formsSodium borohydride
SubstitutionForms substituted derivativesNucleophiles

Biology

Research indicates that this compound may exhibit stimulant effects similar to those of phenmetrazine due to its structural similarity. Studies suggest it may increase levels of neurotransmitters such as dopamine and norepinephrine in the brain. This interaction is critical for understanding its potential role in mood regulation and addiction therapies.

Case Study: Neurotransmitter Modulation
A study explored the effects of this compound on neurotransmitter systems, indicating selective inhibition of dopamine reuptake while having lesser effects on norepinephrine and serotonin systems. This profile suggests potential applications in treating mood disorders.

Medicine

As a metabolite of bupropion—an established antidepressant and smoking cessation aid—this compound is being investigated for therapeutic uses in:

  • Depression : It may enhance the antidepressant effects of bupropion.
  • Attention Disorders : Potential use in treating ADHD.
  • Addiction Therapies : Research is ongoing into its efficacy against nicotine dependence.

Table 2: Potential Therapeutic Applications

ApplicationDescription
DepressionEnhances effects of bupropion
Attention DisordersInvestigated for ADHD treatment
Addiction TherapyPotential use in nicotine dependence treatment

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its ability to serve as a precursor for drug development makes it valuable in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine include other chiral morpholine derivatives with different substituents on the phenyl ring or the morpholine ring. Examples include:

  • (2S,3S)-2-(4-Chlorophenyl)-3,5,5-trimethylmorpholine
  • (2S,3S)-2-(3-Bromophenyl)-3,5,5-trimethylmorpholine
  • (2S,3S)-2-(3-Methylphenyl)-3,5,5-trimethylmorpholine

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties compared to other similar compounds .

Biological Activity

(2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine, commonly referred to in the context of its analogs as hydroxybupropion, is a compound that has garnered attention for its potential biological activities. This compound is a stereoisomer of hydroxybupropion, which is a metabolite of the antidepressant bupropion. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, particularly in treating mood disorders and nicotine dependence.

Pharmacological Profile

The pharmacological profile of this compound indicates its role as a modulator of neurotransmitter systems. It primarily acts as an inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), while also influencing nicotinic acetylcholine receptors (nAChRs). These actions contribute to its antidepressant and smoking cessation effects.

Table 1: Pharmacological Activity of this compound

Activity Inhibition Potency
Dopamine Transporter (DAT)Moderate
Norepinephrine Transporter (NET)Moderate
Nicotinic Acetylcholine Receptors (nAChR)Variable

The compound's mechanism involves the modulation of neurotransmitter levels in the synaptic cleft. By inhibiting DAT and NET, it increases the availability of dopamine and norepinephrine. This mechanism is particularly relevant in the context of depression and nicotine addiction, where these neurotransmitters play pivotal roles.

Case Studies

Several studies have demonstrated the biological activity of this compound:

  • Antidepressant Effects : In rodent models, administration of this compound has shown significant antidepressant-like effects in behavioral tests such as the forced swim test. The results indicate that it may exert similar effects to those observed with bupropion.
  • Nicotine Dependence : Research has indicated that (2S,3S)-hydroxybupropion significantly reduces nicotine reward in mice. This suggests that it may be effective in treating nicotine addiction by mitigating withdrawal symptoms and reducing cravings.

Safety and Toxicity

The safety profile of this compound indicates that while it exhibits therapeutic potential, caution should be exercised due to possible side effects associated with its pharmacological activity on neurotransmitter systems. Reports suggest that overdose or misuse could lead to adverse effects similar to those seen with other dopaminergic agents.

Table 2: Safety Profile Summary

Parameter Observation
Acute ToxicityModerate
Long-term EffectsNot fully established
Side EffectsPotentially similar to bupropion

Q & A

Q. What are the key considerations for synthesizing (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine with high enantiomeric purity?

Methodological Answer: The synthesis of chiral morpholine derivatives requires careful selection of stereospecific reagents and catalysts. For example, asymmetric hydrogenation or enzymatic resolution can enhance enantiomeric purity. In analogous compounds, NMR data (e.g., δ 177.8, 141.5 ppm for carbonyl and aromatic protons) and chiral HPLC are critical for verifying stereochemistry . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization during cyclization steps. Refer to protocols for morpholine derivatives in Advanced Synthesis & Catalysis for guidance on stereochemical control .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer: Standard techniques include:

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points (e.g., mp 118–120°C for structurally similar compounds) .
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR for structural confirmation (e.g., δ 24.3 ppm for methyl groups in morpholine derivatives) .
  • Chromatography : HPLC with chiral columns to assess enantiomeric excess. Cross-validate results with mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. What are the recommended protocols for evaluating the compound's stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies by:

  • Preparing buffered solutions (pH 1–12) and incubating the compound at 25°C, 40°C, and 60°C.
  • Sampling at intervals (0, 1, 3, 6 months) and analyzing degradation products via LC-MS.
  • Monitoring morpholine ring-opening reactions, a common instability pathway, using IR spectroscopy to detect amine or ketone byproducts .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target receptors (e.g., monoamine oxidases). Validate predictions with QSAR models trained on morpholine derivatives' electronic (HOMO/LUMO) and steric parameters (Taft’s constants). Molecular dynamics simulations (MD) can assess binding stability over time. Recent studies highlight the utility of machine learning for property prediction in amorphous organic systems .

Q. What experimental strategies resolve contradictions in pharmacological data between enantiomers of this compound?

Methodological Answer:

  • Enantiomer-Specific Assays : Isolate (2S,3S) and (2R,3R) forms via preparative chiral HPLC. Test each enantiomer in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., pharmacokinetic profiling).
  • Structural Analysis : Compare X-ray crystallography data of enantiomer-receptor complexes to identify stereospecific binding motifs. Discrepancies in IC50_{50} values may arise from differential metabolic stability, which can be probed using liver microsomal assays .

Q. How can researchers optimize the synthetic yield of this compound while minimizing toxic byproducts?

Methodological Answer:

  • Green Chemistry Approaches : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) or ethanol.
  • Catalytic Systems : Use Pd/C or nickel catalysts for selective reductions, avoiding heavy metal residues.
  • Byproduct Analysis : Employ GC-MS to track intermediates (e.g., chlorophenyl derivatives) and adjust stoichiometry. For example, reducing excess 3-chlorophenyl precursors can lower halogenated waste .

Q. What advanced techniques validate the compound's conformational flexibility in solution?

Methodological Answer:

  • Nuclear Overhauser Effect (NOE) Spectroscopy : Detect spatial proximity between H-atoms on the morpholine ring and chlorophenyl group.
  • Variable-Temperature NMR : Monitor chemical shift changes to identify rotamers or ring-flipping dynamics.
  • Density Functional Theory (DFT) : Compare calculated 1H^1H-NMR shifts with experimental data to confirm dominant conformers .

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